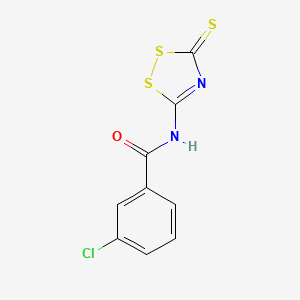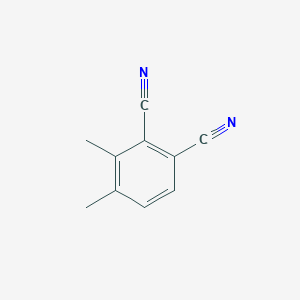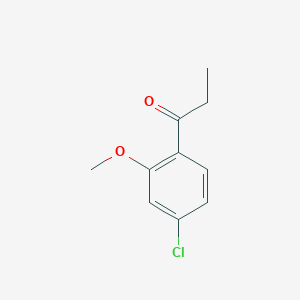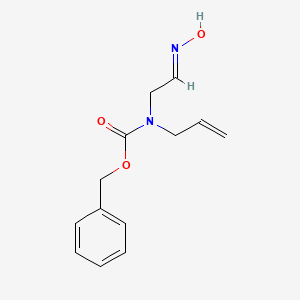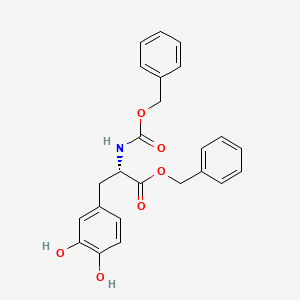![molecular formula C15H9ClN2O3 B3036644 3-[(E)-(4-chloro-3-nitrophenyl)methylidene]-1,3-dihydro-2H-indol-2-one CAS No. 391613-95-9](/img/structure/B3036644.png)
3-[(E)-(4-chloro-3-nitrophenyl)methylidene]-1,3-dihydro-2H-indol-2-one
Overview
Description
The compound “3-[(E)-(4-chloro-3-nitrophenyl)methylidene]-1,3-dihydro-2H-indol-2-one” is an organic compound. It contains a methylidene group, which is any part of a molecule that consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond .
Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions depending on the conditions. For instance, a similar compound underwent an asymmetric decarboxylative [3 + 2] cycloaddition with nitroolefins under the cooperative catalysis of a palladium complex and a chiral urea-tertiary amine .Scientific Research Applications
Synthesis and Biological Activity
- Antimicrobial Properties : Compounds derived from indole-2,3-dione derivatives, including variations like 3-[(E)-(4-chloro-3-nitrophenyl)methylidene]-1,3-dihydro-2H-indol-2-one, have demonstrated promising results as eco-friendly fungicides and bactericides. These compounds exhibit growth-inhibiting potential against various fungal and bacterial strains. Their toxicity was also assessed in male albino rats, showing less toxicity compared to standard fungicides like Bavistin (Singh & Nagpal, 2005).
Chemical Synthesis and Characterization
- Solid-State Characterization : The synthesis of 4-substituted methylidene oxindoles, which include compounds like 3-[(E)-(4-chloro-3-nitrophenyl)methylidene]-1,3-dihydro-2H-indol-2-one, involves Knoevenagel condensation. The solid-state characterization using X-ray crystallography has provided insights into their crystal structures, highlighting the importance of interactions in determining structural formations (Tizzard et al., 2013).
Advanced Applications
- Photoinduced Intramolecular Reactions : Research on similar compounds shows that photoinduced intramolecular bifurcate hydrogen bonds can occur. This has implications in the field of photochemistry and could potentially be applicable to the study of 3-[(E)-(4-chloro-3-nitrophenyl)methylidene]-1,3-dihydro-2H-indol-2-one derivatives (Sigalov et al., 2017).
Photophysical Properties
- Electrochemical Fluorescence Switching : Research on polymethine dyes has demonstrated the possibility of reversible electrochemical fluorescence switching in the near-infrared region. This technique, using compounds structurally similar to 3-[(E)-(4-chloro-3-nitrophenyl)methylidene]-1,3-dihydro-2H-indol-2-one, could be explored for new applications in fluorescence-based technologies (Seo et al., 2014).
Anticancer Research
- Potential Anticancer Activity : There is ongoing research into compounds structurally related to 3-[(E)-(4-chloro-3-nitrophenyl)methylidene]-1,3-dihydro-2H-indol-2-one for their anticancer properties. These compounds have been evaluated for their antimitotic activity and cytotoxicity against various cancer cell lines, showing promising results in specific cases (Buzun et al., 2021).
Future Directions
The future research directions for this compound could include further exploration of its potential biological activities, as well as the development of new synthesis methods. For instance, a similar compound showed promising chemoprotective properties against cisplatin-induced organ damage, suggesting potential applications in the field of medicine .
properties
IUPAC Name |
(3E)-3-[(4-chloro-3-nitrophenyl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3/c16-12-6-5-9(8-14(12)18(20)21)7-11-10-3-1-2-4-13(10)17-15(11)19/h1-8H,(H,17,19)/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKDAHPCWFOZDP-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C\C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(E)-(4-chloro-3-nitrophenyl)methylidene]-1,3-dihydro-2H-indol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl 2-[(2-bromoanilino)methylene]malonate](/img/structure/B3036561.png)
![N-[(E)-1-(3,5-Dimethylpyrazol-1-yl)propan-2-ylideneamino]aniline](/img/structure/B3036562.png)
![3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B3036564.png)
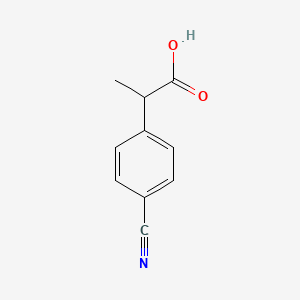
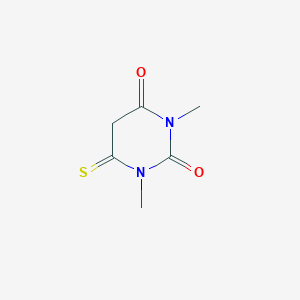
![2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-one](/img/structure/B3036568.png)
